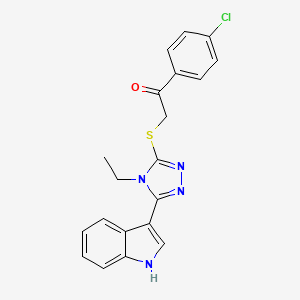
1-(4-chlorophenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H17ClN4OS and its molecular weight is 396.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(4-chlorophenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a hybrid molecule that incorporates both indole and triazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Antifungal Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antifungal properties. The triazole ring enhances the compound's ability to inhibit fungal growth by disrupting ergosterol biosynthesis, a vital component of fungal cell membranes. In vitro studies have shown that related triazole compounds possess minimum inhibitory concentrations (MICs) as low as 0.0156μg/mL against various fungal pathogens such as Candida albicans and Aspergillus fumigatus .
Antibacterial Activity
The antibacterial potential of similar triazole derivatives has been documented extensively. For instance, compounds with the triazole-thione structure have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than traditional antibiotics like vancomycin . The incorporation of electron-donating groups on the phenyl rings has been shown to enhance antibacterial efficacy.
Anticancer Properties
Indole derivatives are recognized for their anticancer effects due to their ability to induce apoptosis in cancer cells. The hybrid nature of the compound may contribute to enhanced cytotoxicity against various cancer cell lines. Recent studies have indicated that indole-based compounds can inhibit tumor growth through multiple mechanisms, including modulation of apoptotic pathways and disruption of cell cycle progression .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to several structural features:
- Triazole Moiety : Essential for antifungal and antibacterial activity.
- Indole Ring : Contributes to anticancer properties and enhances interaction with biological targets.
- Chlorophenyl Group : Increases lipophilicity and may enhance membrane permeability.
Study 1: Antifungal Efficacy
In a comparative study evaluating various triazole derivatives, the compound exhibited significant antifungal activity against Candida species with an MIC of 0.125μg/mL. This study highlighted the importance of the thioether linkage in enhancing bioactivity .
Study 2: Antibacterial Activity
A series of synthesized thioether-linked triazoles were tested against a panel of Gram-positive and Gram-negative bacteria. The compound showed superior activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values ranging from 0.5 to 8μg/mL, indicating its potential as a lead compound for developing new antibiotics .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c1-2-25-19(16-11-22-17-6-4-3-5-15(16)17)23-24-20(25)27-12-18(26)13-7-9-14(21)10-8-13/h3-11,22H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICABOHEVJIGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













